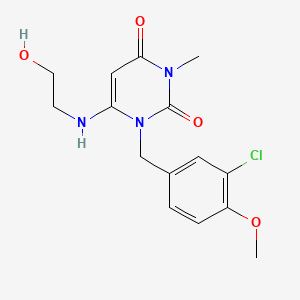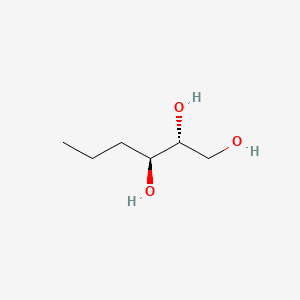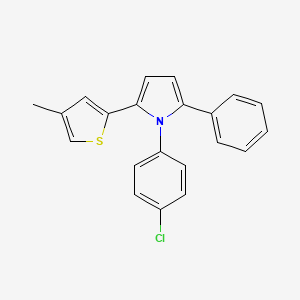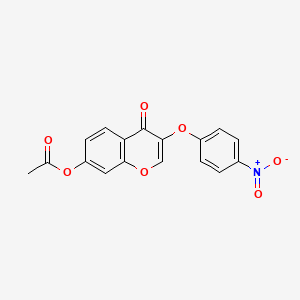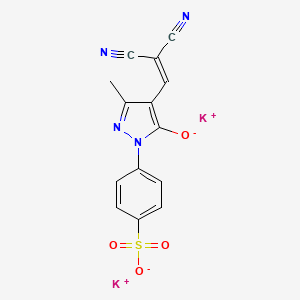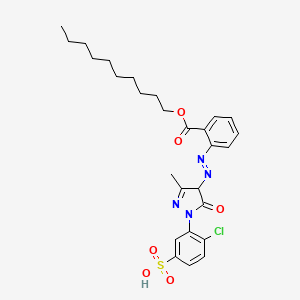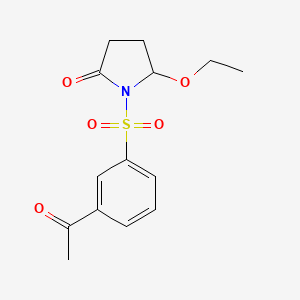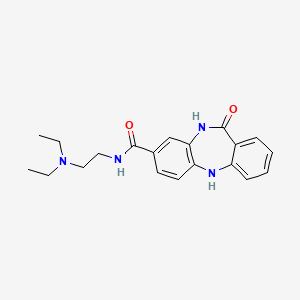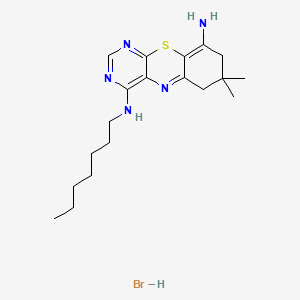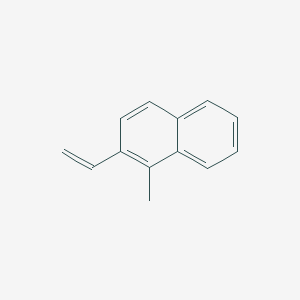![molecular formula C31H33ClN6O9 B12714446 (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 88701-68-2](/img/structure/B12714446.png)
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-acide but-2-ènedioïque ; 8-chloro-1-[4-(2-méthoxyéthyl)pipérazin-1-yl]-6-phényl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazépine est un composé organique complexe qui appartient à la classe des triazolobenzodiazépines
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(E)-acide but-2-ènedioïque ; 8-chloro-1-[4-(2-méthoxyéthyl)pipérazin-1-yl]-6-phényl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazépine implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du noyau triazolobenzodiazépine, suivie de l'introduction des groupes pipérazine et méthoxyéthyle. Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
(E)-acide but-2-ènedioïque ; 8-chloro-1-[4-(2-méthoxyéthyl)pipérazin-1-yl]-6-phényl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazépine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe chloro, à l'aide de réactifs tels que le méthylate de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(E)-acide but-2-ènedioïque ; 8-chloro-1-[4-(2-méthoxyéthyl)pipérazin-1-yl]-6-phényl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazépine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques.
Médecine : Étudié pour son potentiel en tant qu'agent anxiolytique et sédatif.
Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action de l'(E)-acide but-2-ènedioïque ; 8-chloro-1-[4-(2-méthoxyéthyl)pipérazin-1-yl]-6-phényl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazépine implique son interaction avec le système nerveux central. Il se lie aux récepteurs de l'acide gamma-aminobutyrique (GABA), renforçant les effets inhibiteurs du GABA et conduisant à des effets sédatifs et anxiolytiques. Les cibles moléculaires comprennent les sous-unités du récepteur GABA-A, et les voies impliquées sont liées à la modulation de la libération de neurotransmetteurs.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anxiolytic and sedative agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Composés similaires
Diazépam : Une autre benzodiazépine aux propriétés anxiolytiques et sédatives similaires.
Alprazolam : Une triazolobenzodiazépine avec un mécanisme d'action similaire.
Lorazepam : Connu pour son utilisation dans le traitement des troubles anxieux.
Unicité
(E)-acide but-2-ènedioïque ; 8-chloro-1-[4-(2-méthoxyéthyl)pipérazin-1-yl]-6-phényl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazépine est unique en raison de sa structure chimique spécifique, qui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Son groupe méthoxyéthyle et la disposition spécifique des atomes contribuent à son affinité de liaison et à son efficacité uniques.
Propriétés
Numéro CAS |
88701-68-2 |
|---|---|
Formule moléculaire |
C31H33ClN6O9 |
Poids moléculaire |
669.1 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H25ClN6O.2C4H4O4/c1-31-14-13-28-9-11-29(12-10-28)23-27-26-21-16-25-22(17-5-3-2-4-6-17)19-15-18(24)7-8-20(19)30(21)23;2*5-3(6)1-2-4(7)8/h2-8,15H,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
YJTZWOGCCWYZGO-LVEZLNDCSA-N |
SMILES isomérique |
COCCN1CCN(CC1)C2=NN=C3N2C4=C(C(=NC3)C5=CC=CC=C5)C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


